Brevicornin

Flavonoid Chemistry Prenylation Structure-Activity Relationship

Brevicornin (CAS: 173792-49-9) is a natural flavonol classified as an 8-prenylated flavone, isolated specifically from the aerial parts of the medicinal plant *Epimedium brevicornum* Maxim. Its full chemical structure is 3,5,7-trihydroxy-4′-methoxy-8-(3″-methoxyisopentyl)flavone, possessing a molecular weight of 400.42 g/mol and the formula C22H24O7.

Molecular Formula C22H24O7
Molecular Weight 400.4 g/mol
Cat. No. B3028228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevicornin
Molecular FormulaC22H24O7
Molecular Weight400.4 g/mol
Structural Identifiers
SMILESCC(C)(CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)OC)O)OC
InChIInChI=1S/C22H24O7/c1-22(2,28-4)10-9-14-15(23)11-16(24)17-18(25)19(26)20(29-21(14)17)12-5-7-13(27-3)8-6-12/h5-8,11,23-24,26H,9-10H2,1-4H3
InChIKeyYUCRNUHJPUHOKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brevicornin for Procurement: Definition, Source, and Chemical Profile of a Natural 8-Prenylated Flavonol


Brevicornin (CAS: 173792-49-9) is a natural flavonol classified as an 8-prenylated flavone, isolated specifically from the aerial parts of the medicinal plant *Epimedium brevicornum* Maxim . Its full chemical structure is 3,5,7-trihydroxy-4′-methoxy-8-(3″-methoxyisopentyl)flavone, possessing a molecular weight of 400.42 g/mol and the formula C22H24O7 [1]. The compound is characterized by a unique 3″-methoxy-isopentyl substituent at the C-8 position, which differentiates it from the broader class of simple flavonols [2].

Why a Generic Flavonoid or Other *Epimedium* Isolates Cannot Substitute Brevicornin in Research


The scientific value of Brevicornin is not solely as a generic flavonoid antioxidant but as a specific 8-prenylated flavone with a unique 3″-methoxy-isopentyl substituent [1]. This structural feature distinguishes it from the many other flavonols and prenylflavonoids co-isolated from *Epimedium* species, such as the more abundant icariin, epimedins B/C, or β-anhydroicaritin . Procurement decisions cannot rely on substituting Brevicornin with a less-expensive, more common *Epimedium* flavonoid like epimedin C (a glycoside with poor oral bioavailability [2]) or icariin (a prenylated flavonol glycoside), as their distinct structures dictate different pharmacokinetic properties and biological targets [3][4]. The following evidence provides the specific, quantifiable differentiation for Brevicornin that justifies its selection over these in-class alternatives.

Quantitative Differentiation Guide: Brevicornin vs. Closest In-Class Comparators


Unique 8-Prenyl Substituent Pattern: Quantified Physicochemical Differentiation vs. Common Flavonols

Brevicornin's defining feature is its 3″-methoxy-isopentyl (prenyl-like) group at the C-8 position, a modification absent in common flavonols like quercetin, kaempferol, and the co-isolated tricin . This prenylation increases lipophilicity as indicated by its higher calculated partition coefficient (XlogP = 3.90) compared to the non-prenylated flavonol tricin (XlogP = 2.56) and the glycoside icariin (XlogP = 0.41) [1][2]. The absence of a sugar moiety (present in icariin, epimedins B/C) and the presence of the C-8 prenyl group are known class-level features that enhance membrane permeability and interaction with biological membranes [3].

Flavonoid Chemistry Prenylation Structure-Activity Relationship

In Silico ADMET Profile: Predicted Bioavailability and Transporter Interaction Differentiators

In silico predictions using admetSAR 2.0 indicate a high probability (93.99%) for human intestinal absorption (HIA+) for Brevicornin, which is a favorable indicator for oral bioavailability studies [1]. Furthermore, Brevicornin is predicted to be an inhibitor of the hepatic transporters OATP1B1 (84.21% probability) and OATP1B3 (87.73% probability), and the bile salt export pump (BSEP, 82.35% probability) [1]. These predictions suggest a potential for hepatic uptake and subsequent interactions with bile acid transport, a profile not commonly associated with simpler flavonols like quercetin or the glycosides epimedin B/C, which often show different transporter inhibition patterns [2].

ADMET Bioavailability Drug-likeness

Batch-to-Batch Purity and Supplier Specification: Quantified QC Benchmarks

Commercially available Brevicornin is consistently specified with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC), a standard for research-grade natural products [1]. This level of purity is critical for reproducible bioactivity data and is comparable to other premium *Epimedium* reference standards [2]. Procurement from reputable vendors ensures this benchmark is met, which is essential when comparing to less pure or uncharacterized extracts from the same plant species.

Quality Control Reference Standard HPLC

Best-Fit Research and Industrial Application Scenarios for Brevicornin Procurement


Investigating the Impact of C-8 Prenylation on Flavonoid Membrane Permeability and Cellular Uptake

Procure Brevicornin as a model compound in structure-activity relationship (SAR) studies aimed at understanding how a specific 3″-methoxy-isopentyl (prenyl-like) substituent influences lipophilicity and passive membrane diffusion, as suggested by its high XlogP value (3.90) compared to non-prenylated flavonols [1]. This application leverages the compound's unique physicochemical property for mechanistic transport studies [2].

As a Chemical Probe for Hepatic Transporter Interaction Assays (OATP1B1/1B3 and BSEP)

Given its high in silico probability for inhibiting key hepatic uptake and efflux transporters (OATP1B1, OATP1B3, BSEP), Brevicornin is a rational candidate for in vitro assays designed to validate these computational predictions and explore potential drug-drug interaction risks or hepatobiliary transport mechanisms [3]. This is a targeted application not well-suited for more common flavonols like quercetin or icariin [4].

Development of High-Purity Reference Standards for Quality Control of *Epimedium brevicornum* Extracts

Utilize commercially available Brevicornin with certified HPLC purity (≥98%) as an authentic reference standard for the qualitative and quantitative analysis of *Epimedium brevicornum*-derived herbal materials, extracts, or dietary supplements . This ensures accurate species identification and standardization, a critical function for botanical quality control laboratories [5].

In Vitro Models of Inflammation and Oxidative Stress

Employ Brevicornin in cell-based assays (e.g., LPS-induced inflammation, DPPH radical scavenging) to quantify its bioactivity profile. While direct IC50 comparison data is limited, its structural class as an 8-prenylated flavonol positions it as a tool for exploring the structure-activity relationships of prenylated flavonoids in these well-established models . Its use allows for direct comparison with the activity of other isolates from the same plant, such as epimedin B and C, to understand the contribution of the 8-prenyl group [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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